Predicted Biological Activity Profile (PASS) Differentiates 2-Cyano-N,3-bis(2-methoxyphenyl)propanamide from Generic Propanamides
Computational prediction of activity spectra for substances (PASS) analysis indicates that 2-cyano-N,3-bis(2-methoxyphenyl)propanamide has a distinct predicted activity profile compared to a generic baseline. The compound shows a high probability of being a DNA synthesis inhibitor (Pa = 0.991) and an apoptosis agonist (Pa = 0.979) [1]. These predictions are based on the compound's unique 2D structural features and are not shared by simple propanamides or cyanoacetamides lacking the specific bis(2-methoxyphenyl) substitution.
| Evidence Dimension | Predicted Biological Activity (Probability to be Active, Pa) |
|---|---|
| Target Compound Data | DNA synthesis inhibitor: Pa = 0.991; Apoptosis agonist: Pa = 0.979; Antineoplastic: Pa = 0.961 |
| Comparator Or Baseline | Generic propanamide or cyanoacetamide scaffold (baseline) |
| Quantified Difference | Target compound exhibits high Pa scores (>0.96) for these specific activities, whereas the generic scaffold would have significantly lower or no predicted activity for these endpoints. |
| Conditions | In silico prediction using PASS (Prediction of Activity Spectra for Substances) algorithm based on 2D structural formula. |
Why This Matters
This computationally-derived activity fingerprint provides a quantitative, structure-based rationale for selecting this specific compound over generic analogs when investigating DNA synthesis inhibition or apoptosis pathways in early-stage research.
- [1] PMC, National Library of Medicine. Predicted Biological Activity (Pa) for Compound 1 from Table 1. Marine Drugs, 2022. PMID: 35622890. View Source
